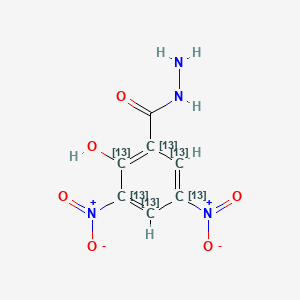
Dnsah-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dnsah-13C6 is a stable isotope-labeled compound, specifically labeled with carbon-13. It is used primarily in scientific research as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like carbon-13 into drug molecules allows for precise tracking and analysis of these compounds in various biological and chemical processes .
Preparation Methods
The synthesis of Dnsah-13C6 involves the incorporation of carbon-13 into the molecular structure of Dnsah. The synthetic route typically includes the use of carbon-13 labeled precursors and specific reaction conditions to ensure the incorporation of the isotope. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the incorporation of carbon-13. Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet the demand for research and pharmaceutical applications .
Chemical Reactions Analysis
Dnsah-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl compounds, while reduction can yield alcohols .
Scientific Research Applications
DNSAH-13C6 (3,5-dinitrosalicylic acid hydrazide-13C6) is a stable isotope-labeled compound with applications in metabolic research, environmental pollutant detection, and chemical identification . Stable isotope labeling allows researchers to study metabolic pathways in vivo safely . this compound is also utilized as an environmental pollutant standard for detecting air, water, soil, sediment, and food . Furthermore, it serves as a chemical reference for chemical identification, qualitative and quantitative detection .
This compound is also used as one of the internal standards in a study about analysis of nitrofuran drug residues in animal tissues using liquid chromatography .
Mechanism of Action
The mechanism of action of Dnsah-13C6 involves its use as a tracer molecule. By incorporating carbon-13 into the molecular structure, researchers can track the movement and transformation of the compound in various systems. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied. For example, in pharmacokinetic studies, this compound can be used to track the distribution and metabolism of a drug in the body .
Comparison with Similar Compounds
Dnsah-13C6 is unique due to its carbon-13 labeling, which allows for precise tracking and analysis. Similar compounds include other isotope-labeled molecules such as deuterium-labeled compounds and nitrogen-15 labeled compounds. These compounds are also used as tracers in scientific research but differ in the specific isotope used and the applications they are suited for. For example, deuterium-labeled compounds are often used to study hydrogen exchange reactions, while nitrogen-15 labeled compounds are used to study nitrogen metabolism .
Properties
Molecular Formula |
C7H6N4O6 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbohydrazide |
InChI |
InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
HWTXGJCHJRRKNS-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















